4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a piperazine ring, which is commonly found in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
The synthesis of 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine core with a piperazine derivative, such as 4-[(2-methylphenyl)methyl]piperazine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and psychiatric conditions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. Additionally, the pyrimidine core can interact with enzymes and other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives with piperazine moieties. Some examples are:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits antibacterial activity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methoxy-6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-14-5-3-4-6-15(14)12-20-7-9-21(10-8-20)16-11-17(22-2)19-13-18-16/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
LSDMSSCSIUXLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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